1-Methyl-2,2-diphenylcyclopropanecarboxylic acid
Overview
Description
1-Methyl-2,2-diphenylcyclopropanecarboxylic acid is an organic compound with a cyclopropane ring substituted with a methyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,2-diphenylcyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 1,1-diphenylethylene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions to form the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,2-diphenylcyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-Methyl-2,2-diphenylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2,2-diphenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The cyclopropane ring and phenyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
1-Methyl-2,2-diphenylcyclopropane: Lacks the carboxylic acid group.
2,2-Diphenylcyclopropanecarboxylic acid: Lacks the methyl group.
1-Methyl-2-phenylcyclopropanecarboxylic acid: Has only one phenyl group.
Uniqueness: 1-Methyl-2,2-diphenylcyclopropanecarboxylic acid is unique due to the presence of both a methyl group and two phenyl groups on the cyclopropane ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-methyl-2,2-diphenylcyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-16(15(18)19)12-17(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTJKGMGSJVUBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298044 | |
Record name | 1-Methyl-2,2-diphenylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27067-47-6 | |
Record name | NSC120390 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-2,2-diphenylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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